

# A Comparative Guide to the Lewis Acidity of Perfluoropinacol Adducts

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This guide provides an objective comparison of the Lewis acidity of **perfluoropinacol** adducts, with a focus on a highly acidic bis(**perfluoropinacol**ato)silane. The performance of this silane is compared with other potent perfluorinated Lewis acids, supported by experimental and computational data. Detailed experimental protocols for determining Lewis acidity are also provided.

# Introduction to Lewis Acidity and Perfluoropinacol Adducts

Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry with significant implications in catalysis, materials science, and drug development. Highly Lewis acidic compounds can activate substrates, facilitate bond cleavage, and catalyze a variety of chemical transformations. Perfluorinated ligands, such as the **perfluoropinacol**ato ([((CF<sub>3</sub>)<sub>2</sub>CO)<sub>2</sub>]<sup>2-</sup>, pfp), are known to dramatically enhance the Lewis acidity of the central atom due to the strong electron-withdrawing nature of the trifluoromethyl groups. This guide focuses on comparing the Lewis acidity of adducts formed with this ligand, particularly highlighting a noteworthy silane derivative.

## **Quantitative Comparison of Lewis Acidity**



The Lewis acidity of various compounds can be quantified using experimental techniques like the Gutmann-Beckett method or computational methods such as the calculation of Fluoride Ion Affinity (FIA). The Gutmann-Beckett method provides an experimental measure of the "effective Lewis acidity" (eLA) by determining the change in the  $^{31}P$  NMR chemical shift ( $\Delta\delta$ ) of triethylphosphine oxide (Et $_{3}PO$ ) upon coordination to a Lewis acid. A larger  $\Delta\delta$  value indicates a stronger Lewis acid. FIA, on the other hand, is a computational measure of "global Lewis acidity" (gLA) and is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to stronger Lewis acidity.

The following table summarizes the Lewis acidity data for a bis(**perfluoropinacol**ato)silane and compares it with other well-known perfluorinated Lewis acids.

Compound	Central Atom	Method	Lewis Acidity Value	Reference
Bis(perfluoropina colato)silane	Si	Gutmann- Beckett (Δδ <sup>31</sup> P)	35.8 ppm	[1]
Tris(pentafluorop henyl)borane $(B(C_6F_5)_3)$	В	Gutmann- Beckett (AN)	82 (corresponds to $\Delta\delta$ <sup>31</sup> P of ~37.1 ppm)	[2]
Tris(pentafluorop henyl)borane $(B(C_6F_5)_3)$	В	FIA	452 kJ/mol	[3]
Aluminum(III) teflate (Al(OTeF5)3)	Al	Gutmann- Beckett (Δδ <sup>31</sup> P)	33.9 ppm	[4]
Aluminum(III) teflate (Al(OTeF5)3)	Al	FIA	591 kJ/mol	[4]
Antimony Pentafluoride (SbF₅)	Sb	FIA	493 kJ/mol (benchmark for Lewis superacidity)	[4]



Note: The Acceptor Number (AN) from the Gutmann-Beckett method can be correlated to the  $\Delta\delta$  <sup>31</sup>P shift. AN = 2.21 × ( $\delta$ (sample) - 41.0). Assuming  $\delta$ (free Et<sub>3</sub>PO) is ~50 ppm, a direct comparison is possible.

The data clearly indicates that bis(**perfluoropinacol**ato)silane is a potent Lewis acid, exhibiting a Gutmann-Beckett shift comparable to some of the strongest known Lewis acids. Its high Lewis acidity, surpassing even that of the widely used  $B(C_6F_5)_3$  in this experimental measure, designates it as a Lewis superacid.[1]

# Experimental and Computational Protocols Gutmann-Beckett Method for Determining Effective Lewis Acidity

This method relies on the change in the <sup>31</sup>P NMR chemical shift of triethylphosphine oxide (Et<sub>3</sub>PO) upon coordination to a Lewis acid.

#### Materials:

- Lewis acid sample
- Triethylphosphine oxide (Et₃PO)
- Anhydrous, non-coordinating NMR solvent (e.g., CD<sub>2</sub>Cl<sub>2</sub>, C<sub>6</sub>D<sub>6</sub>)
- NMR tubes and spectrometer

#### Procedure:

- Preparation of the Et₃PO solution: Prepare a stock solution of Et₃PO in the chosen anhydrous NMR solvent at a known concentration (e.g., 0.05 M).
- Preparation of the Lewis acid solution: In a separate container, prepare a solution of the Lewis acid in the same solvent and at the same concentration as the Et₃PO solution.
- NMR analysis of free Et<sub>3</sub>PO: Record the <sup>31</sup>P NMR spectrum of the Et<sub>3</sub>PO stock solution to determine the chemical shift of the free probe (δ free).



- Formation of the adduct: In an NMR tube, mix equal volumes of the Lewis acid solution and the Et<sub>3</sub>PO solution to achieve a 1:1 molar ratio.
- NMR analysis of the adduct: Record the <sup>31</sup>P NMR spectrum of the mixture. The new chemical shift corresponds to the Lewis acid-Et<sub>3</sub>PO adduct (δ\_adduct).
- Calculation of  $\Delta\delta$ : The change in chemical shift is calculated as:  $\Delta\delta = \delta$ \_adduct  $\delta$ \_free.

# Fluoride Ion Affinity (FIA) Calculation for Global Lewis Acidity

FIA is a computational metric that provides a thermodynamic measure of Lewis acidity. It is calculated as the negative of the enthalpy change ( $\Delta H$ ) for the gas-phase reaction:

$$LA + F^- \rightarrow [LA-F]^-$$

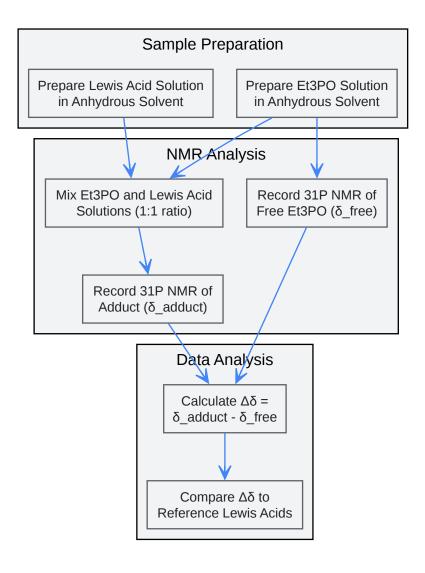
#### Computational Protocol:

- Geometry Optimization: The geometries of the Lewis acid (LA) and its fluoride adduct ([LA-F]-) are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
- Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
- Enthalpy Calculation: The total electronic energies (E) are calculated at a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ) using the optimized geometries (single-point energy calculation).
- FIA Calculation: The FIA is calculated using the following equation: FIA = [ (E([LA-F]<sup>-</sup>) + ZPVE([LA-F]<sup>-</sup>)) + H\_corr([LA-F]<sup>-</sup>)) (E(LA) + ZPVE(LA) + H\_corr(LA)) (E(F<sup>-</sup>) + H\_corr(F<sup>-</sup>))
   ] Where H\_corr is the thermal correction to enthalpy. The enthalpy of the fluoride ion is taken from established values.

### **Visualizing the Experimental Workflow**



The following diagram illustrates the experimental workflow for determining Lewis acidity using the Gutmann-Beckett method.



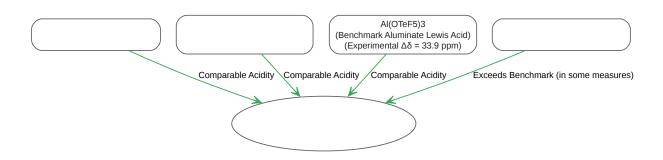
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**Gutmann-Beckett Method Workflow** 

# **Logical Relationship in Lewis Acidity Comparison**

The following diagram illustrates the logical relationship in comparing the Lewis acidity of the **perfluoropinacol**ato silane with other benchmark Lewis acids.





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Comparative Lewis Acidity

#### Conclusion

The use of the **perfluoropinacol**ato ligand leads to the formation of exceptionally strong Lewis acids. The bis(**perfluoropinacol**ato)silane, in particular, demonstrates a Lewis acidity that is on par with or even exceeds that of well-established perfluorinated Lewis acids like  $B(C_6F_5)_3$  in experimental measures. This positions such **perfluoropinacol** adducts as highly promising candidates for applications requiring potent Lewis acid catalysis, including in the synthesis of pharmaceuticals and advanced materials. Further research into the synthesis and reactivity of a broader range of **perfluoropinacol** adducts with different central atoms is warranted to fully explore their potential.

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